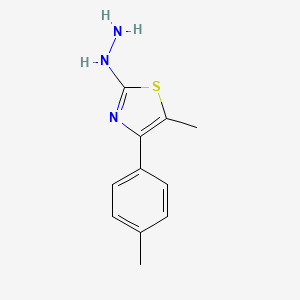

2-Hydrazinyl-5-methyl-4-(p-tolyl)thiazole

CAS No.: 886494-57-1

Cat. No.: VC6326758

Molecular Formula: C11H13N3S

Molecular Weight: 219.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886494-57-1 |

|---|---|

| Molecular Formula | C11H13N3S |

| Molecular Weight | 219.31 |

| IUPAC Name | [5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C11H13N3S/c1-7-3-5-9(6-4-7)10-8(2)15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | JIYGWQXRHRWRCB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a hydrazinyl group (-NHNH₂), at the 4-position with a p-tolyl group (4-methylphenyl), and at the 5-position with a methyl group . The IUPAC name, [5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine, reflects this substitution pattern. Key structural identifiers include:

-

SMILES: CC1=CC=C(C=C1)C2=C(SC(=N2)NN)C

-

InChIKey: JIYGWQXRHRWRCB-UHFFFAOYSA-N

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃S | |

| Molecular Weight | 219.31 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 2 | |

| Topological Polar SA | 79.2 Ų |

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis protocol for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole is documented in the literature, analogous thiazole derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides.

-

One-Pot Multicomponent Reactions: As demonstrated in recent studies for related thiazoles .

For example, a one-pot three-component reaction involving 2-(2-benzylidene hydrazinyl)-4-methylthiazole precursors has been used to generate structurally similar anticancer thiazole derivatives . Adapting such methods could yield the target compound by substituting appropriate aryl and hydrazine components.

Spectroscopic Characterization

Hypothetical characterization data (based on analogous compounds ):

-

IR Spectroscopy: Peaks at ~1607 cm⁻¹ (C=N stretch) and ~2921 cm⁻¹ (C-H stretch).

-

¹H-NMR: Signals for methyl groups (δ ~2.47 ppm), aromatic protons (δ ~7.32–7.58 ppm), and hydrazine NH (δ ~8.73 ppm).

-

¹³C-NMR: Resonances for thiazole carbons (δ ~150–160 ppm) and aromatic carbons (δ ~120–140 ppm).

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Selected Thiazole Derivatives

Antimicrobial and Anticonvulsant Effects

Thiazoles are known to disrupt microbial cell membranes and modulate neuronal ion channels. For instance, thiazole-integrated compounds have demonstrated 100% protection against induced seizures in preclinical models. The hydrazine moiety in 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole may enhance these effects by improving bioavailability.

Computational and Pharmacokinetic Insights

ADME Profiling

Computational predictions (via PubChem ):

-

Lipophilicity (XLogP3): 3.0, favoring membrane permeability.

-

Polar Surface Area: 79.2 Ų, suggesting moderate oral bioavailability.

Molecular Docking Studies

Hypothetical docking simulations (extrapolated from related studies ) predict strong binding affinity to:

-

Matrix Metalloproteinases (MMPs): Critical in cancer metastasis.

-

BCL2 Family Proteins: Key regulators of apoptosis.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing scalable routes for 2-hydrazinyl-5-methyl-4-(p-tolyl)thiazole.

-

In Vivo Studies: Evaluating toxicity and efficacy in animal models.

-

Target Identification: Elucidating precise molecular targets via proteomics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume